molecular formula C13H19F2NO4S2 B7139231 N-ethyl-2,4-difluoro-5-methyl-N-(1-methylsulfonylpropan-2-yl)benzenesulfonamide

N-ethyl-2,4-difluoro-5-methyl-N-(1-methylsulfonylpropan-2-yl)benzenesulfonamide

Cat. No.: B7139231
M. Wt: 355.4 g/mol
InChI Key: VLRRNNVSBLVRCH-UHFFFAOYSA-N
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Description

N-ethyl-2,4-difluoro-5-methyl-N-(1-methylsulfonylpropan-2-yl)benzenesulfonamide is an organic compound with a complex structure that includes multiple functional groups

Properties

IUPAC Name

N-ethyl-2,4-difluoro-5-methyl-N-(1-methylsulfonylpropan-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F2NO4S2/c1-5-16(10(3)8-21(4,17)18)22(19,20)13-6-9(2)11(14)7-12(13)15/h6-7,10H,5,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRRNNVSBLVRCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(C)CS(=O)(=O)C)S(=O)(=O)C1=C(C=C(C(=C1)C)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2,4-difluoro-5-methyl-N-(1-methylsulfonylpropan-2-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzenesulfonamide core: This can be achieved by reacting a suitable benzene derivative with sulfonamide reagents under controlled conditions.

    Introduction of the ethyl group: This step involves the alkylation of the sulfonamide nitrogen using ethylating agents such as ethyl iodide or ethyl bromide.

    Methylation and sulfonylation: The addition of methyl groups and the sulfonyl group can be carried out using methylating agents and sulfonyl chlorides, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2,4-difluoro-5-methyl-N-(1-methylsulfonylpropan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

N-ethyl-2,4-difluoro-5-methyl-N-(1-methylsulfonylpropan-2-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-2,4-difluoro-5-methyl-N-(1-methylsulfonylpropan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The fluorine atoms and sulfonyl groups play crucial roles in enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2,4-difluorobenzenesulfonamide
  • N-ethyl-5-methylbenzenesulfonamide
  • N-ethyl-N-(1-methylsulfonylpropan-2-yl)benzenesulfonamide

Uniqueness

N-ethyl-2,4-difluoro-5-methyl-N-(1-methylsulfonylpropan-2-yl)benzenesulfonamide is unique due to the presence of both fluorine and sulfonyl groups, which confer distinct chemical and biological properties

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